molecular formula C9H12N4O3S B12732909 Theobromine, 8-((2-hydroxyethyl)thio)- CAS No. 113512-14-4

Theobromine, 8-((2-hydroxyethyl)thio)-

Cat. No.: B12732909
CAS No.: 113512-14-4
M. Wt: 256.28 g/mol
InChI Key: ONYAHIBWAGPFSO-UHFFFAOYSA-N
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Description

Theobromine, 8-((2-hydroxyethyl)thio)- is a derivative of theobromine, a naturally occurring alkaloid found in cacao plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of theobromine, 8-((2-hydroxyethyl)thio)- typically involves the introduction of the 2-hydroxyethylthio group to the theobromine molecule. One common method involves the reaction of theobromine with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of theobromine, 8-((2-hydroxyethyl)thio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Theobromine, 8-((2-hydroxyethyl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Structure and Modification

Theobromine, 8-((2-hydroxyethyl)thio)- features a thioether functional group at the 8-position of the theobromine molecule. This modification is significant as it may enhance the biological activity and therapeutic potential of the compound compared to its parent structure. The structural alteration allows for improved interaction with various biological targets, particularly adenosine receptors, which are crucial in numerous physiological processes.

Pharmacological Properties

Theobromine, 8-((2-hydroxyethyl)thio)- exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

  • Stimulant Effects : Similar to caffeine and theobromine, this compound may function as a mild stimulant. Its unique modification could result in prolonged effects compared to traditional stimulants.
  • Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, which can be beneficial in mitigating oxidative stress-related conditions.
  • Cardiovascular Health : Research indicates that modifications at the 8-position can influence platelet aggregation and cardiovascular health. Enhanced binding affinity to adenosine receptors may improve its efficacy in cardiovascular therapies .

Therapeutic Applications

The potential therapeutic applications of Theobromine, 8-((2-hydroxyethyl)thio)- are diverse:

  • Neurological Disorders : Due to its interaction with adenosine receptors, the compound may be explored as a treatment for disorders such as Alzheimer's disease. Inhibition of acetylcholinesterase (AChE) has been noted in similar derivatives, suggesting potential benefits in cognitive enhancement .
  • Respiratory Conditions : Theobromine itself has been used historically as a treatment for asthma and other respiratory issues due to its bronchodilator effects. The modified form may offer enhanced efficacy or reduced side effects .
  • Diuretic Properties : While theobromine is known for its diuretic effects, the modified version may provide improved renal function support without the adverse effects associated with stronger diuretics .

Case Studies and Research Findings

Several studies have investigated the biological activities of Theobromine, 8-((2-hydroxyethyl)thio)- and related compounds:

  • A study focused on methylxanthine derivatives demonstrated that modifications at specific positions significantly influenced AChE inhibition rates. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 21.3 to 531.0 μM, showing promise for treating cognitive decline .
  • Another investigation into the pharmacodynamics of xanthines highlighted that compounds like Theobromine, 8-((2-hydroxyethyl)thio)- could potentially enhance therapeutic outcomes in cardiovascular treatments due to their ability to modulate receptor activity effectively .

Comparative Analysis with Related Compounds

To better understand the unique properties of Theobromine, 8-((2-hydroxyethyl)thio)-, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
CaffeineMethylxanthine structure without modificationsEstablished stimulant with immediate effects
TheobromineSimilar methylxanthine structureLess potent stimulant than caffeine
ParaxanthineMetabolite of caffeinePotentially more potent than caffeine
Theobromine, 8-((2-hydroxyethyl)thio)-Thioether modification at the 8-positionEnhanced biological activity and therapeutic potential

Mechanism of Action

Theobromine, 8-((2-hydroxyethyl)thio)- exerts its effects through several mechanisms:

    Molecular Targets: It interacts with adenosine receptors, similar to theobromine and caffeine, leading to increased neurotransmitter release.

    Pathways Involved: The compound influences cyclic AMP levels by inhibiting phosphodiesterase, which degrades cyclic AMP.

Comparison with Similar Compounds

Similar Compounds

    Theobromine: The parent compound, known for its stimulant and vasodilatory effects.

    Caffeine: A similar xanthine alkaloid with more pronounced central nervous system stimulant effects.

    Theophylline: Another xanthine derivative used primarily as a bronchodilator.

    Paraxanthine: A metabolite of caffeine with similar properties.

Uniqueness

Theobromine, 8-((2-hydroxyethyl)thio)- is unique due to the presence of the hydroxyethylthio group, which imparts different chemical and biological properties compared to its parent compound and other similar xanthine derivatives. This modification can enhance its solubility, reactivity, and potential therapeutic applications .

Biological Activity

Theobromine, a methylxanthine compound found predominantly in cocoa, has garnered attention for its diverse biological activities. This article focuses on the specific compound "Theobromine, 8-((2-hydroxyethyl)thio)-", exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Theobromine, 8-((2-hydroxyethyl)thio)- is a derivative of theobromine with a hydroxyethylthio group at the 8-position. Its chemical formula is C10H14N4O3SC_{10}H_{14}N_{4}O_{3}S, and it is classified under methylxanthines. The compound exhibits various biological activities that are significant in medicinal chemistry.

Pharmacological Mechanisms

The biological activity of theobromine derivatives can be attributed to several mechanisms:

  • Adenosine Receptor Antagonism : Theobromine acts as a non-selective antagonist of adenosine receptors, which plays a role in various physiological processes including inflammation and cardiovascular function .
  • Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, particularly phosphodiesterase type IV (PDE4), enhancing cyclic AMP (cAMP) levels. This mechanism is crucial for its anti-inflammatory effects and potential in treating respiratory diseases .
  • Neuroprotective Effects : Theobromine has shown neuroprotective properties by modulating GABA receptor action and inhibiting acetylcholinesterase, which may benefit conditions like neurodegeneration .

Antitumor Effects

Recent studies indicate that theobromine exhibits antitumor activity:

  • In Vitro Studies : The compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells (e.g., SUM149) and lung cancer cells (A549), with significant reductions in tumor volume observed in xenograft models .
  • Mechanism of Action : Theobromine's antitumor effects are linked to its ability to inhibit the STAT3 signaling pathway, which is often aberrantly activated in tumors .

Respiratory Benefits

Theobromine's role in respiratory health is noteworthy:

  • Bronchodilation : It has been recognized for its bronchodilatory effects, making it beneficial for asthma patients by reducing airway hyperreactivity and inflammation .
  • Pharmacokinetics : The compound's higher half-life compared to caffeine allows for prolonged therapeutic effects, as evidenced by its effective concentration in lung tissues .

Case Studies and Clinical Trials

Several clinical studies have evaluated the effects of theobromine on human health:

  • Cardiovascular Health : Clinical trials suggest that theobromine can increase HDL cholesterol levels while decreasing LDL cholesterol levels, contributing to cardiovascular protection .
  • Cough Suppression : Research indicates that theobromine may effectively suppress cough through its anti-inflammatory properties and modulation of airway reactivity .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInduces apoptosis in cancer cell lines
BronchodilationReduces airway hyperreactivity
Cardiovascular EffectsIncreases HDL and decreases LDL cholesterol
NeuroprotectionInhibits acetylcholinesterase; potential in neurodegeneration

Properties

CAS No.

113512-14-4

Molecular Formula

C9H12N4O3S

Molecular Weight

256.28 g/mol

IUPAC Name

8-(2-hydroxyethylsulfanyl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C9H12N4O3S/c1-12-5-6(10-9(12)17-4-3-14)13(2)8(16)11-7(5)15/h14H,3-4H2,1-2H3,(H,11,15,16)

InChI Key

ONYAHIBWAGPFSO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C

Origin of Product

United States

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